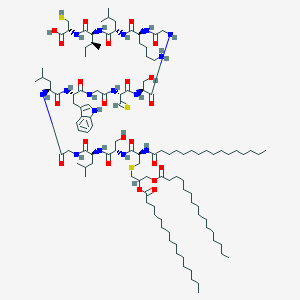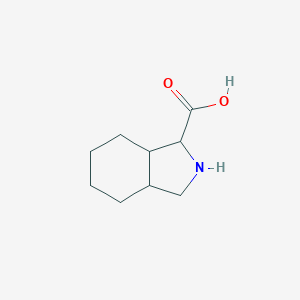
Palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 Pcs cyclic disulfide is a compound that belongs to the class of cyclic disulfide-rich peptides. These peptides are characterized by their unique cyclic structure and the presence of disulfide bonds, which confer remarkable stability and resistance to proteolytic degradation . HIV-1 Pcs cyclic disulfide has garnered significant interest due to its potential therapeutic applications, particularly in the context of HIV-1 treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 Pcs cyclic disulfide typically involves the chemical synthesis of peptide sequences followed by the formation of disulfide bonds. One common approach is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support . After the peptide sequence is complete, the disulfide bonds are formed through oxidative folding, often using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of HIV-1 Pcs cyclic disulfide may involve large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS and the robustness of purification methods make this approach suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
HIV-1 Pcs cyclic disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in the compound can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . Conversely, the thiol groups can be oxidized back to disulfide bonds using oxidizing agents like iodine or hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles can be used to substitute specific functional groups within the peptide sequence.
Major Products Formed
The major products formed from these reactions include the reduced form of the peptide (with free thiol groups) and the oxidized form (with disulfide bonds). Substitution reactions can lead to modified peptides with altered functional groups .
Scientific Research Applications
HIV-1 Pcs cyclic disulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of HIV-1 Pcs cyclic disulfide involves its interaction with HIV-1 protease. The compound binds to the active site of the protease, inhibiting its activity and preventing the cleavage of viral polyproteins into functional proteins . This inhibition disrupts the maturation of the virus, thereby reducing its ability to infect new cells . The disulfide bonds in the compound contribute to its stability and enhance its binding affinity to the protease .
Comparison with Similar Compounds
HIV-1 Pcs cyclic disulfide can be compared with other cyclic disulfide-rich peptides, such as cyclotides and θ-defensins . These compounds share similar structural features, including the presence of disulfide bonds and a cyclic backbone. HIV-1 Pcs cyclic disulfide is unique in its specific interaction with HIV-1 protease, making it a promising candidate for HIV-1 treatment .
List of Similar Compounds
- Cyclotides
- θ-Defensins
- Retrocyclins
Properties
CAS No. |
119320-04-6 |
|---|---|
Molecular Formula |
C113H196N16O22S3 |
Molecular Weight |
2227.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
InChI Key |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
sequence |
XSLGLWGXSGKLIC |
Synonyms |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)











